Methyl 5-(2,6-difluorophenyl)nicotinate
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Overview
Description
Methyl 5-(2,6-difluorophenyl)nicotinate is a chemical compound with the molecular formula C₁₃H₉F₂NO₂ and a molecular weight of 249.21 g/mol . It is a derivative of nicotinic acid and features a methyl ester group attached to the nicotinic acid core, along with two fluorine atoms positioned on the phenyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Methyl 5-(2,6-difluorophenyl)nicotinate, also known as methyl 5-(2,6-difluorophenyl)pyridine-3-carboxylate, is a chemical compound used in scientific research It is structurally similar to methyl nicotinate, which is known to act as a rubefacient and is thought to involve peripheral vasodilation .
Mode of Action
Based on its structural similarity to methyl nicotinate, it may also act as a peripheral vasodilator . This means it could potentially enhance local blood flow at the site of application, leading to a warming sensation and potential relief of muscle and joint pain .
Result of Action
Based on its structural similarity to methyl nicotinate, it may induce vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,6-difluorophenyl)nicotinate typically involves the esterification of 5-(2,6-difluorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired ester .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,6-difluorophenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-(2,6-difluorophenyl)nicotinic acid.
Reduction: Formation of 5-(2,6-difluorophenyl)nicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(2,6-difluorophenyl)nicotinate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient in topical preparations.
Ethyl 5-(2,6-difluorophenyl)nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 5-(2,4-difluorophenyl)nicotinate: Similar structure but with fluorine atoms at different positions on the phenyl ring.
Uniqueness
Methyl 5-(2,6-difluorophenyl)nicotinate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other similar compounds, making it valuable for specific research applications .
Properties
IUPAC Name |
methyl 5-(2,6-difluorophenyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)9-5-8(6-16-7-9)12-10(14)3-2-4-11(12)15/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCGYAZKBWOSBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745272 |
Source
|
Record name | Methyl 5-(2,6-difluorophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229626-86-1 |
Source
|
Record name | Methyl 5-(2,6-difluorophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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